molecular formula C23H24O6 B2575027 (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 622807-11-8

(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2575027
CAS No.: 622807-11-8
M. Wt: 396.439
InChI Key: WIGXNVXWALRMQR-JJFYIABZSA-N
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Description

The compound “(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative characterized by two key structural features:

  • Benzylidene substituent: A 2,4,5-trimethoxybenzylidene group at the C2 position, contributing to electron-rich aromatic interactions and stereoelectronic effects.

The Z-configuration of the benzylidene double bond is critical for its spatial arrangement, influencing intermolecular interactions and reactivity.

Properties

IUPAC Name

(2Z)-6-(3-methylbut-2-enoxy)-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-14(2)8-9-28-16-6-7-17-19(12-16)29-22(23(17)24)11-15-10-20(26-4)21(27-5)13-18(15)25-3/h6-8,10-13H,9H2,1-5H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGXNVXWALRMQR-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains a benzofuran core with multiple methoxy groups that enhance its solubility and biological activity. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C19H24O5C_{19}H_{24}O_5, and it features:

  • A benzofuran moiety which contributes to its aromatic properties.
  • Multiple methoxy groups that increase solubility and may influence biological interactions.

Structural Features

FeatureDescription
Benzofuran CoreProvides aromatic characteristics
Methoxy SubstituentsEnhances solubility and potential activity
Alkyl ChainContributes to lipophilicity

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran compounds exhibit notable anticancer activity. For instance, the compound was evaluated for cytotoxic effects against various cancer cell lines, including K562 leukemia cells. The results demonstrated that:

  • Compound 6 showed a slight reduction in cell viability by approximately 13% , indicating potential antiproliferative effects.
  • Compound 8 did not significantly affect cell viability compared to controls, suggesting that structural modifications can impact biological activity significantly .

The biological activity of this compound may be attributed to several mechanisms:

  • Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This process involves:
    • Increased ROS levels leading to mitochondrial dysfunction.
    • Activation of caspases, which are critical for the apoptotic pathway .
  • Anti-inflammatory Effects : The presence of methoxy groups may enhance anti-inflammatory properties by modulating cytokine release, such as interleukin-6 .

Comparative Analysis with Similar Compounds

To better understand the biological implications, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
6-MethoxybenzofuranMethoxy group on benzofuranAntioxidant
5-HydroxyflavoneFlavonoid backboneAnti-inflammatory
7-MethoxyflavoneMethoxy group on flavonoidAnticancer

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related benzofuran derivatives. For example:

  • Synthesis and Evaluation : A study synthesized new derivatives containing benzofuran and evaluated their cytotoxicity against cancer cell lines. The findings indicated that structural modifications significantly influenced their biological activities .
  • Apoptotic Induction Mechanism : Research demonstrated that certain benzofuran derivatives could induce apoptosis in human chondrosarcoma cells through ROS generation and mitochondrial dysfunction . This highlights the importance of understanding the molecular mechanisms underlying their biological activities.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been studied for their anticancer properties. A recent study demonstrated that compounds similar to (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, a series of benzofuran derivatives were synthesized and evaluated for their ability to induce cell death in breast cancer cells, showing IC50 values in the micromolar range .

Enzyme Inhibition

The compound has also been identified as a potential inhibitor of key enzymes involved in disease processes. Specifically, studies have shown that benzofuran derivatives can inhibit tyrosinase, an enzyme critical in melanin production linked to skin disorders. Derivatives with specific substitutions have shown enhanced inhibitory activity, making them candidates for developing skin-lightening agents or treatments for hyperpigmentation .

Antimicrobial Properties

Research indicates that benzofuran compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of various benzofuran derivatives that exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.06 mM against resistant strains like MRSA . This suggests potential applications in developing new antibiotics.

Pesticidal Activity

Benzofuran derivatives are being explored for their pesticidal properties. Compounds similar to this compound have shown effectiveness against various agricultural pests. Studies have reported that these compounds can disrupt the biological processes of pests, leading to reduced populations and crop damage .

Plant Growth Regulators

Some benzofuran derivatives are being investigated for their role as plant growth regulators. They can influence plant growth by modulating hormonal pathways or enhancing resistance to environmental stressors. This application is particularly valuable in sustainable agriculture practices aimed at improving crop yields without relying heavily on synthetic fertilizers .

Photovoltaic Materials

Benzofurans are being researched for their use in organic photovoltaic devices due to their favorable electronic properties and ability to absorb light effectively. The incorporation of this compound into polymer matrices has shown promise in enhancing the efficiency of solar cells through improved charge transport properties .

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with tailored properties for specific applications such as drug delivery systems or biocompatible materials. The modification of its structure allows for the incorporation of various functional groups that can enhance solubility or biocompatibility .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Enzyme inhibitorsEffective against tyrosinase
Antimicrobial agentsMICs as low as 0.06 mM against MRSA
Agricultural SciencePesticidesEffective against agricultural pests
Plant growth regulatorsEnhances crop yield under stress
Material ScienceOrganic photovoltaicsImproves charge transport in solar cells
Polymer synthesisTailored properties for drug delivery systems

Chemical Reactions Analysis

Table 1: Synthetic Routes for Benzofuran-3(2H)-one Derivatives

Reaction TypeCatalyst/ConditionsOutcomeReference
Enantioselective 1,2-Addition Rh/chiral sulfur-olefin + Pd-catalyzed C-O couplingForms gem-diaryl benzofuran-3(2H)-ones with quaternary carbons
Oxy-Alkynylation Rh(II) with EBX reagentsIntroduces C2-quaternary alkyne substituents under mild conditions
Intramolecular Cyclization N-Heterocyclic carbene (NHC) catalysisYields benzofuranones via nucleophilic substitution

For the target compound, the prenyloxy group is likely introduced via nucleophilic substitution (e.g., alkylation of a phenolic oxygen using 3-methylbut-2-en-1-yl bromide). The benzylidene moiety forms through a condensation reaction between the benzofuran-3(2H)-one and 2,4,5-trimethoxybenzaldehyde under acidic or basic conditions .

Oxidation and Reduction

  • Oxidation : The exocyclic double bond (benzylidene group) is susceptible to epoxidation or dihydroxylation via electrophilic reagents (e.g., mCPBA or OsO4). Methoxy groups may undergo demethylation under strong acidic conditions (e.g., BBr3) .

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the double bond to a single bond, altering the compound’s planarity and biological interactions.

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes electrophilic substitution (e.g., nitration or halogenation) at positions ortho/para to the oxygen atoms. Methoxy groups direct incoming electrophiles to specific positions:

ElectrophilePosition of SubstitutionExample Reagent
NO2+C5 or C7HNO3/H2SO4
Br+C4Br2/FeBr3

Table 2: Metal-Catalyzed Modifications

ReactionCatalystApplicationOutcome
Cross-Coupling Pd(PPh3)4Suzuki-Miyaura coupling with aryl boronic acidsIntroduces aryl groups at C2 or C6
Allylic Alkylation Pd2(dba)3Prenyloxy group functionalizationEnhances lipophilicity
Oxidative Condensation Cu(OAc)2Forms dimeric structures via C–O couplingStabilizes the benzylidene moiety

For example, copper(II)-catalyzed three-component reactions enable sp2-C–H difunctionalization, as seen in related naphthoquinone derivatives .

Stability and Decomposition Pathways

The compound’s stability is influenced by:

  • pH Sensitivity : Under acidic conditions, hydrolysis of the benzylidene group occurs, yielding 2,4,5-trimethoxybenzaldehyde and the parent benzofuran-3(2H)-one.

  • Thermal Decomposition : Heating above 200°C induces retro-Diels-Alder fragmentation, releasing CO and forming polycyclic aromatic byproducts.

  • Photooxidation : UV exposure in the presence of O2 generates reactive oxygen species (ROS), leading to oxidative degradation of the methoxy groups .

Comparative Reactivity with Analogues

The trimethoxybenzylidene group enhances electron density, making this compound more reactive toward electrophiles compared to non-methoxylated analogues. For instance:

CompoundElectrophilic Reactivity (Relative Rate)
Target Compound1.0 (reference)
6-Methoxybenzofuran-3(2H)-one0.3
Unsubstituted Benzofuran-3(2H)-one0.1

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related benzofuran-3(2H)-one derivatives exhibit variations in substituent patterns, which significantly alter their physicochemical and biological properties. Below is a comparative analysis based on the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Benzylidene Substituents Benzofuran Substituents Melting Point (°C) Key Spectral Data (¹H NMR)
Target Compound: (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one 2,4,5-Trimethoxy 6-(3-methylbut-2-en-1-yl)oxy Not reported Not available in evidence
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y) 3-Hydroxy-4-methoxy 6-Hydroxy 254.9–255.5 δ 7.61 (d, J = 8.4 Hz), 7.49 (d, J = 2.1 Hz)
(Z)-6,7-Dihydroxy-2-(2,4,5-trihydroxybenzylidene)benzofuran-3(2H)-one (6l) 2,4,5-Trihydroxy 6,7-Dihydroxy 236.4 (decomp.) δ 7.84 (s), 7.36 (s), 7.18 (d, J = 8.3 Hz)
2-[4,6-Dihydroxy-2-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-6-hydroxybenzofuran-3(2H)-one 4,6-Dihydroxy-2-methoxy-3-prenyl 6-Hydroxy Not reported Not available in evidence

Key Observations :

Substituent Effects on Melting Points :

  • The trimethoxy and prenyloxy groups in the target compound likely increase steric bulk and reduce hydrogen-bonding capacity compared to hydroxylated analogs like 6y and 6l , which exhibit higher melting points due to intermolecular hydrogen bonding .
  • Compound 6l decomposes at 236.4°C, suggesting reduced thermal stability from multiple hydroxyl groups, which may promote oxidative degradation .

Spectral Trends: Benzylidene protons in 6y and 6l resonate downfield (δ 7.49–7.84) due to conjugation with the benzofuranone core. Methoxy groups in the target compound would likely shield adjacent protons, shifting signals upfield compared to hydroxylated derivatives .

Biological Implications: Hydroxyl-rich analogs (e.g., 6l) are hypothesized to exhibit antioxidant or metal-chelating activity, whereas methoxy/prenyloxy groups in the target compound may enhance lipid solubility, favoring pharmacokinetic properties like cellular uptake .

Research Findings and Gaps

  • Further studies could explore antimicrobial, anti-inflammatory, or anticancer properties.
  • Computational Insights : Molecular docking or QSAR studies are absent in the evidence but could elucidate structure-activity relationships for this compound class.

Q & A

Basic Question: What are the optimal synthetic routes for preparing (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one?

Methodological Answer:
The compound can be synthesized via a Claisen-Schmidt condensation between a substituted benzofuranone and a 2,4,5-trimethoxybenzaldehyde derivative. Key steps include:

  • Step 1: Alkylation of 6-hydroxybenzofuran-3(2H)-one with 3-methylbut-2-en-1-yl bromide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the prenyloxy group .
  • Step 2: Condensation with 2,4,5-trimethoxybenzaldehyde using acid catalysis (e.g., HCl in ethanol) to form the benzylidene moiety. The (Z)-isomer can be selectively obtained by controlling reaction temperature (e.g., 0–5°C) and solvent polarity .
  • Purification: Flash chromatography (petroleum ether/ethyl acetate gradient) followed by recrystallization from ethanol yields high-purity product (>95% by HPLC).

Basic Question: How can the stereochemistry and structural integrity of the compound be confirmed?

Methodological Answer:

  • NMR Analysis: The (Z)-configuration is confirmed by NOESY correlations between the benzylidene proton (δ ~8.2 ppm) and the adjacent methoxy groups. The prenyloxy chain’s geometry is verified by coupling constants (e.g., J = 6.8 Hz for trans-olefinic protons) .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves ambiguities in stereochemistry. For example, the dihedral angle between benzofuran and benzylidene planes (typically 15–25°) confirms non-coplanar geometry .
  • Elemental Analysis: Carbon and hydrogen percentages should align with theoretical values (e.g., C: 66.66%, H: 5.30% for C₂₃H₂₄O₇) .

Advanced Question: How do substituents on the benzylidene moiety influence the compound’s biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Replace 2,4,5-trimethoxy groups with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) groups. For example, 4-hydroxy substitution reduces cytotoxicity by 40% due to altered hydrogen bonding .
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., tubulin). The 2,4,5-trimethoxy motif enhances binding affinity (ΔG = −9.2 kcal/mol) by filling hydrophobic pockets .
  • Contradiction Resolution: Discrepancies in reported IC₅₀ values (e.g., 2.5 μM vs. 5.8 μM) may arise from assay conditions (e.g., serum concentration in cell culture). Validate using standardized protocols (e.g., NCI-60 panel) .

Advanced Question: What strategies mitigate instability of the benzylidene group under physiological conditions?

Methodological Answer:

  • Pro-drug Design: Convert the benzylidene group to a hydrolytically stable Schiff base (e.g., using PEGylated amines) that releases the active form in acidic tumor microenvironments .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (size: 150–200 nm) to protect the compound from rapid degradation in plasma, improving half-life from 2 h to 12 h .
  • Stability Testing: Monitor degradation via HPLC-UV (λ = 280 nm) under simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Advanced Question: How to resolve conflicting data on the compound’s mechanism of action in cancer models?

Methodological Answer:

  • Multi-omics Profiling: Combine RNA-seq (to identify dysregulated pathways, e.g., apoptosis genes BAX/BCL2) and phosphoproteomics (to detect kinase inhibition, e.g., ERK1/2) .
  • CRISPR Screening: Knock out putative targets (e.g., HDAC6) in HT-29 colon cancer cells. A ≥50% reduction in potency confirms target relevance .
  • In Vivo Validation: Use xenograft models (e.g., BALB/c mice with MDA-MB-231 tumors) to correlate pharmacokinetic parameters (Cₘₐₓ = 1.8 μg/mL, t₁/₂ = 4 h) with efficacy .

Advanced Question: What computational methods predict metabolic pathways for this compound?

Methodological Answer:

  • In Silico Metabolism Prediction: Use SwissADME to identify Phase I oxidation sites (e.g., prenyloxy chain) and Phase II glucuronidation sites (e.g., benzofuranone carbonyl) .
  • CYP450 Inhibition Assays: Test recombinant CYP3A4 and CYP2D6 enzymes (IC₅₀ < 10 μM indicates high metabolic liability) .
  • Metabolite Identification: Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS/MS. Major metabolites include hydroxylated benzylidene derivatives (m/z 489.2 → 321.1) .

Advanced Question: How to design a robust in vivo study to evaluate antitumor efficacy?

Methodological Answer:

  • Dosing Regimen: Administer 10 mg/kg intravenously (IV) every 48 h for 21 days to BALB/c nude mice bearing PC-3 prostate tumors .
  • Endpoint Analysis: Measure tumor volume (caliper), apoptosis (TUNEL assay), and metastasis (bioluminescence imaging).
  • Safety Profiling: Monitor body weight, liver enzymes (ALT/AST), and renal function (BUN/creatinine). Toxicity thresholds are defined as ≥20% weight loss or ALT > 200 U/L .

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